molecular formula C26H25N3O3S2 B14981658 N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B14981658
M. Wt: 491.6 g/mol
InChI Key: QEVMMRRODVUIOM-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a methylphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl and imidazole groups are key to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C26H25N3O3S2/c1-3-19-9-7-8-12-22(19)27-23(30)17-33-25-26(34(31,32)21-10-5-4-6-11-21)29-24(28-25)20-15-13-18(2)14-16-20/h4-16H,3,17H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

QEVMMRRODVUIOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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